

Preparing Fluo-8® AM Stock Solutions in DMSO: Application Notes and Protocols

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Compound of Interest

Compound Name: Fluo-8 AM

Cat. No.: B3026470

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Introduction

Fluo-8® AM is a high-performance, green fluorescent indicator for measuring intracellular calcium (Ca^{2+}) concentrations. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Fluo-8® dye inside the cell. Upon binding to Ca^{2+} , Fluo-8® exhibits a significant increase in fluorescence intensity, with excitation and emission maxima around 490 nm and 520 nm, respectively.[1][2] Compared to its predecessors like Fluo-3 and Fluo-4, Fluo-8® offers superior brightness and can be loaded into cells at room temperature, making it a robust choice for various applications, including high-throughput screening (HTS), fluorescence microscopy, and flow cytometry.[3][4] Proper preparation of the Fluo-8® AM stock solution in dimethyl sulfoxide (DMSO) is a critical first step to ensure reproducible and accurate results.

Key Properties of Fluo-8® AM

A summary of the essential properties of Fluo-8® AM is provided in the table below.

Property	Value	Reference
Molecular Weight	1046.94 g/mol	[1]
Excitation Maximum (Ca ²⁺ -bound)	~490 nm	[1][2]
Emission Maximum (Ca ²⁺ -bound)	~520 nm	[1][2]
Dissociation Constant (Kd) for Ca ²⁺	~389 nM	[5]
Solubility	Soluble in DMSO	[1][6]
Form	Solid	[1]

Experimental Protocols

Protocol 1: Preparation of Fluo-8® AM Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of Fluo-8® AM in high-quality, anhydrous DMSO.

Materials:

- Fluo-8® AM (solid form)
- High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer
- Pipettes and tips

Procedure:

- **Equilibrate Reagents:** Allow the vial of Fluo-8® AM and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
- **Reconstitution:** Prepare a 2 to 5 mM stock solution of Fluo-8® AM in anhydrous DMSO.[3][4] For example, to prepare a 2 mM stock solution from 1 mg of Fluo-8® AM (MW: 1046.94 g/mol), add 477.59 µL of anhydrous DMSO.[7]
- **Dissolution:** Vortex the solution thoroughly to ensure the Fluo-8® AM is completely dissolved.
- **Aliquoting and Storage:** Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C, protected from light and moisture.[4][8] Under these conditions, the stock solution should be stable for several months.[4][8]

Protocol 2: Preparation of Fluo-8® AM Working Solution

This protocol describes the dilution of the DMSO stock solution to a working concentration for cell loading.

Materials:

- Fluo-8® AM stock solution (in DMSO)
- Hanks and Hepes buffer (HHBS) or buffer of your choice
- Pluronic® F-127 solution (e.g., 10% in water)
- Probenecid solution (optional)

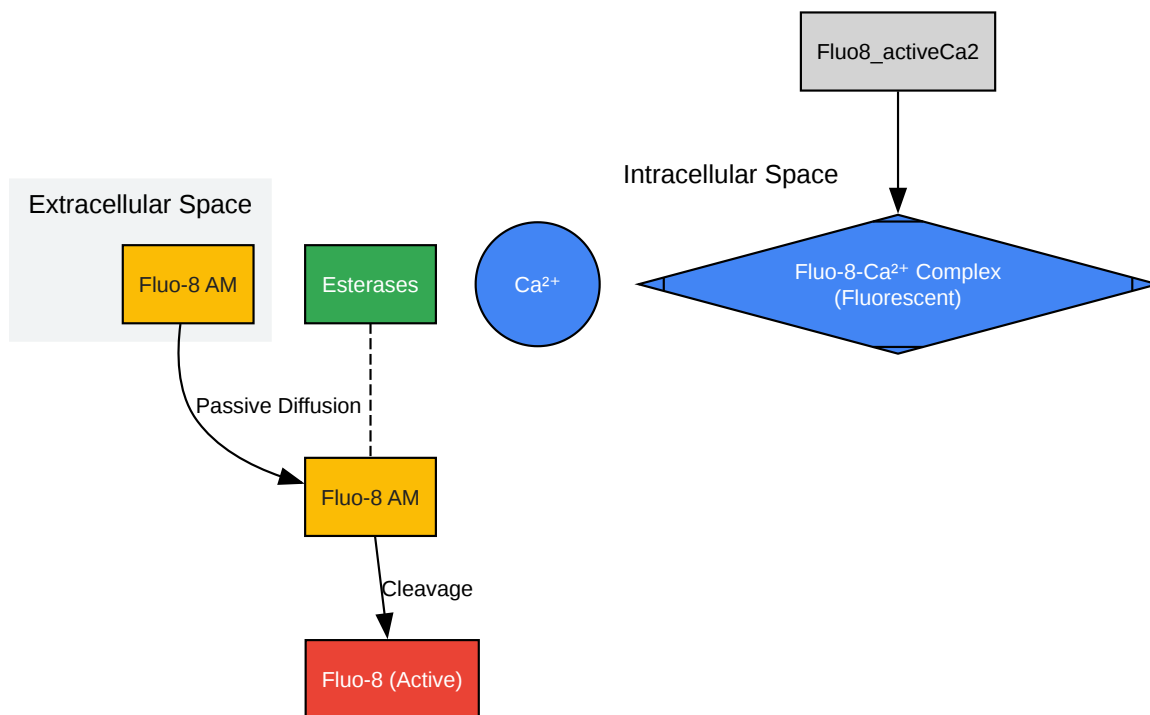
Procedure:

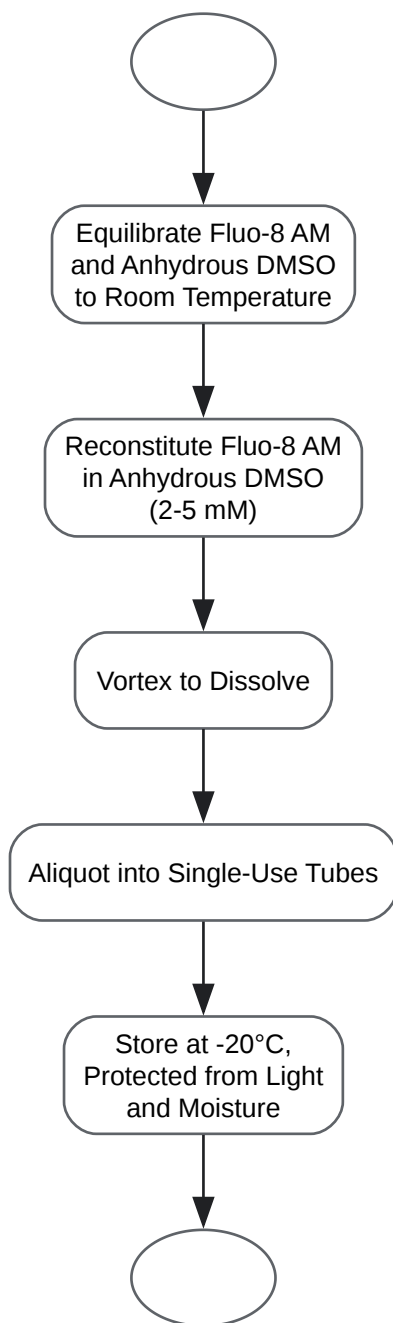
- **Thaw Stock Solution:** On the day of the experiment, thaw an aliquot of the Fluo-8® AM stock solution to room temperature.[3]
- **Prepare Working Solution:** Prepare a dye working solution with a final concentration of 2 to 20 µM Fluo-8® AM in your chosen buffer (e.g., HHBS).[3] For many cell lines, a final concentration of 4-5 µM is recommended.[1][3]

- Add Pluronic® F-127: To aid in the dispersion of the water-insoluble Fluo-8® AM, add Pluronic® F-127 to the working solution at a final concentration of 0.02% to 0.04%.[\[2\]](#)[\[3\]](#)
- Add Probenecid (Optional): If your cells are known to actively export the dye, you can add probenecid to the working solution (final concentration of 1-2.5 mM) to inhibit organic anion transporters and reduce dye leakage.[\[8\]](#)[\[9\]](#)
- Mix and Use: Gently mix the working solution and proceed with your cell loading protocol. The working solution is typically stable for at least 2 hours at room temperature.[\[10\]](#)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of Fluo-8® AM and the workflow for preparing the stock solution.





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